molecular formula C10H9FINO B8170427 Azetidin-1-yl(2-fluoro-5-iodophenyl)methanone

Azetidin-1-yl(2-fluoro-5-iodophenyl)methanone

Cat. No.: B8170427
M. Wt: 305.09 g/mol
InChI Key: CSQVMTPHHJAURD-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-fluoro-5-iodophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(2-fluoro-5-iodophenyl)methanone typically involves the reaction of azetidine with 2-fluoro-5-iodobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-fluoro-5-iodophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Azetidin-1-yl(2-fluoro-5-iodophenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of azetidin-1-yl(2-fluoro-5-iodophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: Another azetidine derivative with different substituents.

    2-Fluoro-5-iodobenzoyl chloride: A precursor in the synthesis of azetidin-1-yl(2-fluoro-5-iodophenyl)methanone.

    Azetidine: The parent compound of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and iodine atoms in the phenyl ring, along with the azetidine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

azetidin-1-yl-(2-fluoro-5-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVMTPHHJAURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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